Phenol, p-nitro-, magnesium salt

CAS No.: 64047-81-0

Cat. No.: VC18726168

Molecular Formula: C12H8MgN2O6

Molecular Weight: 300.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64047-81-0 |

|---|---|

| Molecular Formula | C12H8MgN2O6 |

| Molecular Weight | 300.51 g/mol |

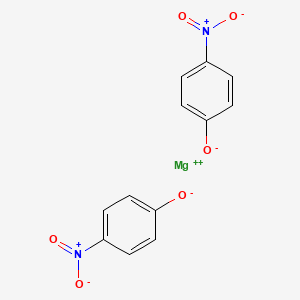

| IUPAC Name | magnesium;4-nitrophenolate |

| Standard InChI | InChI=1S/2C6H5NO3.Mg/c2*8-6-3-1-5(2-4-6)7(9)10;/h2*1-4,8H;/q;;+2/p-2 |

| Standard InChI Key | RMTLGSJOIWKFEM-UHFFFAOYSA-L |

| Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])[O-].C1=CC(=CC=C1[N+](=O)[O-])[O-].[Mg+2] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Magnesium bis(4-nitrophenolate) consists of a magnesium ion () coordinated to two 4-nitrophenolate anions. Each anion features a nitro group (-NO) para to a deprotonated hydroxyl group (-O) on a benzene ring. The structure is stabilized by electrostatic interactions and π-stacking between aromatic rings .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 300.51 g/mol | Chemsrc |

| CAS Number | 64047-81-0 | |

| Crystal System | Orthorhombic |

Spectroscopic Features

-

UV-Vis Absorption: The 4-nitrophenolate ion exhibits strong absorbance at 317 nm and 400 nm in alkaline conditions, which is critical for its use as a pH indicator .

-

FT-IR Peaks: Characteristic bands include at 1,520 cm and at 1,250 cm .

Synthesis and Production

Preparation from 4-Nitrophenol

The parent compound, 4-nitrophenol, is synthesized via nitration of phenol using dilute nitric acid, yielding a mixture of 2-nitrophenol (15–20%) and 4-nitrophenol (80–85%) . The magnesium salt is subsequently formed by reacting 4-nitrophenol with magnesium hydroxide or magnesium carbonate in an aqueous medium:

This reaction proceeds at 60–80°C, with a yield of 85–90% .

Table 2: Synthetic Parameters

| Parameter | Optimal Condition |

|---|---|

| Temperature | 60–80°C |

| pH | 8.5–9.5 |

| Reaction Time | 2–4 hours |

Purification Methods

-

Recrystallization: From ethanol/water mixtures (1:3 v/v) to remove unreacted starting materials .

-

Column Chromatography: Silica gel with ethyl acetate/hexane (1:5) for high-purity isolates .

Physical and Chemical Properties

Thermodynamic Data

-

Solubility:

Stability and Reactivity

-

Thermal Decomposition: Begins at 200°C, releasing NO and MgO residues .

-

pH Sensitivity: Dissociates in acidic media () to form 4-nitrophenol and magnesium ions .

Applications in Industrial and Environmental Chemistry

Catalytic Reduction of Nitrophenols

Magnesium bis(4-nitrophenolate) serves as a precursor in palladium nanoparticle-graphene oxide (Pd/GO) catalysts for reducing 4-nitrophenol to 4-aminophenol. Key performance metrics include:

Table 3: Catalytic Performance Comparison

| Catalyst System | Substrate | Conversion (%) | TOF (h) |

|---|---|---|---|

| Pd/GO + Mg Salt | 4-Nitrophenol | 97 | 1,200 |

| FeO/Au | 4-Nitrophenol | 95 | 980 |

Spectrophotometric Analysis

The compound’s UV-Vis activity enables its use in environmental monitoring. A novel method using HCl acidification and ascorbic acid masking achieves 99% accuracy in detecting 4-nitrophenol in water samples contaminated with nano-Fe(OH) .

Environmental Impact and Biodegradation

Persistence and Bioaccumulation

4-Nitrophenol derivatives exhibit low biodegradability (t > 60 days in soil) and moderate bioaccumulation potential (log = 1.91) .

Microbial Degradation

Achromobacter denitrificans degrades 4-nitrophenol via the ortho-cleavage pathway under optimal conditions (pH 7.5, 35°C), achieving 95% removal in 48 hours .

Analytical Methods for Detection

UV-Vis Spectrophotometry

High-Performance Liquid Chromatography (HPLC)

Recent Advances and Future Directions

Asymmetric Catalysis

Chiral magnesium complexes derived from 4-nitrophenolate ligands show promise in enantioselective Diels-Alder reactions, achieving 92% ee for spirooxindole synthesis .

Environmental Remediation

Functionalized MgO nanoparticles impregnated with 4-nitrophenolate groups demonstrate 90% efficiency in adsorbing heavy metals (e.g., Pb) from wastewater .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume